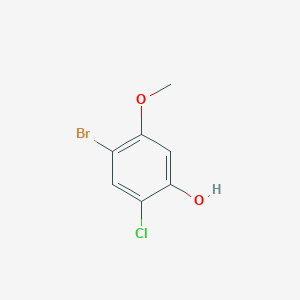

4-Bromo-2-chloro-5-methoxyphenol

Description

Significance and Research Context of Halogenated Phenols with Methoxy (B1213986) Substituents in Organic Chemistry

Halogenated phenols are a class of compounds that have garnered significant attention in organic chemistry due to their versatile reactivity. The presence of halogen atoms on the aromatic ring influences the electron density and reactivity of the phenol (B47542), often serving as a handle for further chemical transformations such as cross-coupling reactions. The controlled halogenation of phenols is a key strategy for creating complex molecular architectures. google.combeilstein-journals.org

The addition of a methoxy substituent further modulates the properties of the phenol. The methoxy group is generally considered an electron-donating group by resonance, which can affect the acidity of the phenolic proton and the regioselectivity of subsequent reactions. libretexts.org However, it also exerts an electron-withdrawing inductive effect. libretexts.org This dual electronic nature makes methoxy-substituted halogenated phenols interesting substrates for studying reaction mechanisms and for use as building blocks in the synthesis of more complex molecules. Research has also explored the enzymatic methylation of halogenated phenols in various microorganisms, indicating a biological context for these types of transformations. nih.gov

Overview of Aromatic Compounds in Advanced Synthetic Chemistry and Materials Science Research

Aromatic compounds are fundamental to advanced organic chemistry, serving as essential building blocks for the synthesis of a wide range of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comijrar.orgopenaccessjournals.com Their characteristic stability, a result of delocalized π-electrons within a cyclic conjugated system, and their specific reactivity patterns make them indispensable in synthetic strategies. openaccessjournals.com Chemical transformations that modify aromatic rings are crucial for creating new materials and drugs. scitechdaily.com

In materials science, aromatic compounds are integral to the development of advanced materials such as polymers, plastics, and nanomaterials. numberanalytics.comijrar.org Their rigid structures and electronic properties are exploited in the creation of:

Conjugated polymers: Used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comijrar.org

High-strength fibers: Aromatic polymers like aramids exhibit exceptional strength and are used in aerospace and protective gear. ijrar.org

Nanomaterials: Graphene, an aromatic sheet of carbon, is the basis for carbon nanotubes, which have unique electronic and mechanical properties. numberanalytics.com

The field continues to evolve, with recent research even demonstrating the creation of aromatic rings composed solely of metal atoms, expanding the fundamental concept of aromaticity. uni-heidelberg.desciencedaily.com

Scope and Objectives of Academic Research on 4-Bromo-2-chloro-5-methoxyphenol

While extensive literature on this compound itself is specific, the scope and objectives of research on this compound can be inferred from studies on structurally similar molecules. The primary focus of academic research involving this and related compounds is its application as an intermediate or building block in organic synthesis.

Key Research Objectives:

Synthesis of Complex Molecules: A major objective is to utilize the functional groups of this compound for constructing more complex molecular frameworks. For instance, the parent compound, 4-bromo-2-chlorophenol (B165030), is used in the synthesis of biphenyl (B1667301) derivatives which have applications in materials and medicinal chemistry. nih.gov This suggests that this compound would be explored for similar synthetic routes, where the methoxy group can further tune the final product's properties.

Development of Novel Compounds: Research focuses on using this polysubstituted phenol to create novel compounds with potentially useful biological or material properties. The presence of multiple, distinct halogen substituents (bromo and chloro) allows for selective functionalization, a key strategy in modern synthetic chemistry.

Intermediate for Active Ingredients: Related structures are used as intermediates in the synthesis of key components for pharmaceuticals. For example, 4-bromoguaiacol (4-bromo-2-methoxyphenol) is a starting material for synthesizing scyphostatin (B1245880) analogues, and other substituted phenols are precursors to kinase inhibitors like Bosutinib. chemicalbook.com Research on this compound would likely aim to explore its utility in similar synthetic pathways.

The table below details the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₆BrClO₂ |

| Molecular Weight | 237.48 g/mol |

| Purity | Min. 95% |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBTVVTVZLPKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 2 Chloro 5 Methoxyphenol

Established Synthetic Routes and Reaction Pathways for 4-Bromo-2-chloro-5-methoxyphenol

The creation of this compound relies on carefully chosen reactions to introduce the bromine, chlorine, and hydroxyl groups onto the methoxybenzene backbone in the correct positions.

Direct Halogenation Strategies on Methoxy-substituted Phenols

Direct halogenation of methoxy-substituted phenols is a primary method for synthesizing halogenated phenols. scientificupdate.com This approach often utilizes electrophilic halogenating agents like N-bromosuccinimide (NBS) to introduce bromine atoms onto the aromatic ring. scientificupdate.com However, controlling the selectivity of this reaction can be challenging, as it can result in a mixture of isomers and polyhalogenated products. scientificupdate.com The inherent directing effects of the hydroxyl and methoxy (B1213986) groups on the phenol (B47542) ring, which are ortho-para directing, further complicate selective synthesis. youtube.com

For instance, the bromination of para-substituted phenols with NBS can be directed to the ortho position. nih.gov To enhance selectivity, catalysts such as indium(III) triflate or p-toluenesulfonic acid (pTsOH) can be employed. nih.gov While effective, these methods can sometimes lead to the formation of undesired di-brominated products. nih.gov The solvent also plays a crucial role; for example, using methanol (B129727) as a solvent with NBS has been shown to facilitate mono-ortho-bromination of phenolic compounds with high yields. nih.gov

Functional Group Interconversions Leading to the Substituted Phenol Moiety

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.menumberanalytics.com These reactions are crucial for creating complex molecules from simpler starting materials. fiveable.me Common interconversions include oxidation, reduction, and substitution reactions. fiveable.mesolubilityofthings.com

In the context of synthesizing substituted phenols, a key interconversion is the transformation of other functional groups into a hydroxyl group on the aromatic ring. For example, an amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. While specific examples for this compound are not detailed in the provided results, this represents a general and powerful strategy in aromatic chemistry.

Another relevant interconversion is the cleavage of an aryl ether to a phenol. For instance, guaiacol (B22219) (2-methoxyphenol) can undergo electrocatalytic hydrogenolysis to yield cyclohexanol, a process that involves the cleavage of the aryl ether bond followed by ring reduction. rsc.org This highlights the possibility of modifying existing methoxy groups to generate the desired phenolic structure.

Electrophilic Aromatic Substitution Reactions in Synthesis of Halogenated Aromatics

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry and the principal method for introducing halogen substituents onto an aromatic ring. byjus.comwikipedia.org In this reaction, an electrophile, typically a halogen cation or a polarized halogen molecule, attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. byjus.commasterorganicchemistry.com

The reactivity of the aromatic ring is significantly influenced by the substituents it carries. Activating groups, such as hydroxyl and methoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. wikipedia.org Conversely, deactivating groups decrease the ring's reactivity. wikipedia.org

For the halogenation of less reactive aromatic compounds, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often required to generate a more potent electrophile. byjus.comwikipedia.org However, highly activated rings, like phenols, can often be halogenated without a catalyst. wikipedia.org The mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgmsu.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product. msu.edu

Precursors and Starting Materials in the Synthesis of this compound and Related Analogs

The synthesis of this compound begins with simpler, commercially available precursors. A plausible retrosynthetic analysis would suggest starting with a molecule that already contains some of the required functional groups in the correct orientation.

A logical starting material could be 5-bromo-2-methoxyphenol or 2-chloro-5-methoxyphenol . For example, starting with 5-bromo-2-methoxyphenol, a chlorination step would be required to introduce the chlorine atom at the 2-position. Conversely, if starting with 2-chloro-5-methoxyphenol, a bromination step would be necessary to add the bromine atom at the 4-position.

Another potential precursor is o-toluidine , which can undergo bromination and then diazotization followed by chlorination to introduce the necessary halogen atoms. google.com Subsequent functional group manipulations would be required to introduce the methoxy and hydroxyl groups.

The synthesis of related analogs, such as 4-bromo-2-chlorophenols, has been achieved by the bromination of 2-chlorophenol (B165306) in the presence of a phase-transfer catalyst, which helps to minimize the formation of undesired isomers. google.com This highlights the importance of catalyst selection in directing the regioselectivity of halogenation.

Optimization of Reaction Conditions and Yield Enhancement Strategies in Halogenated Phenol Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired halogenated phenol product. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the direct halogenation of phenols, the solvent polarity can significantly influence the reaction outcome. youtube.com Low-polarity solvents like chloroform (B151607) or carbon disulfide at low temperatures can favor the formation of monobrominated phenols. youtube.com In contrast, polar solvents can accelerate the reaction. wikipedia.org

The choice of catalyst is also paramount. For instance, in the bromination of 2-chlorophenol, using a triethylamine (B128534) hydrochloride catalyst in chlorobenzene (B131634) leads to a high yield of 4-bromo-2-chlorophenol (B165030) with minimal formation of the 6-bromo isomer. google.com Similarly, for the ortho-bromination of para-substituted phenols, using p-toluenesulfonic acid as a catalyst can improve selectivity. nih.gov

Recent advancements have focused on developing more efficient and selective methods. For example, an ammonium (B1175870) salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been shown to be effective for the ortho-selective chlorination of phenols. scientificupdate.com

Exploration of Green Chemistry Principles in the Preparation of Halogenated Methoxy Phenols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of synthesizing halogenated methoxy phenols, several strategies can be employed to make the process more environmentally benign.

One approach is the use of safer solvents. Traditional halogenation reactions often use chlorinated solvents, which are toxic and environmentally harmful. The use of more benign solvents, such as methanol in the NBS bromination of phenols, is a step towards a greener process. nih.gov

Catalysis plays a central role in green chemistry. The development of highly active and selective catalysts can reduce waste by minimizing the formation of byproducts. scientificupdate.com Furthermore, using catalytic amounts of reagents is preferable to stoichiometric amounts.

Another green chemistry approach involves the use of alternative energy sources, such as microwave irradiation or ultrasonication, which can lead to shorter reaction times, higher yields, and purer products. rasayanjournal.co.in While specific examples for the synthesis of this compound are not provided in the search results, these techniques are widely applied in the synthesis of various heterocyclic compounds and represent a promising avenue for future research in this area. rasayanjournal.co.in

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chloro 5 Methoxyphenol

Vibrational Spectroscopy Applications for Molecular Fingerprinting and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 4-Bromo-2-chloro-5-methoxyphenol, the FTIR spectrum is expected to exhibit several key vibrational bands that confirm the presence of its hydroxyl, methoxy (B1213986), and substituted aromatic functionalities.

The broad absorption band typically observed in the region of 3550-3200 cm⁻¹ is a hallmark of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected to appear around 1200 cm⁻¹.

The methoxy group (-OCH₃) gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and a prominent C-O-C stretching band in the 1150-1085 cm⁻¹ region. The aromatic C-H stretching vibrations are generally observed as weaker bands above 3000 cm⁻¹.

The presence of substituents on the benzene (B151609) ring is further confirmed by the pattern of aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, the latter of which is particularly sensitive to the substitution pattern. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically in the 700-500 cm⁻¹ and 800-600 cm⁻¹ regions, respectively, although their identification can sometimes be complicated by overlapping with other vibrations.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3550 - 3200 (broad) |

| Phenolic C-O | C-O Stretch | ~1200 |

| Methoxy -OCH₃ | C-H Stretch | 2950 - 2850 |

| C-O-C Stretch | 1150 - 1085 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600 - 1450 | |

| C-H Bend (out-of-plane) | 900 - 675 | |

| Halogens | C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 700 - 500 |

Raman Spectroscopy for Molecular Symmetries and Vibrational Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of the aromatic ring.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The ring stretching modes, often appearing as a pair of bands around 1600 cm⁻¹ and 1580 cm⁻¹, are characteristic of the benzene ring. Another significant band is the ring breathing mode, a symmetric vibration of the entire ring, which is sensitive to the mass and electronic effects of the substituents. For substituted benzenes, this band is typically observed in the 1000-1100 cm⁻¹ region.

The C-Cl and C-Br stretching vibrations are also readily observable in the Raman spectrum and can provide clear evidence for the presence of these halogens.

Assessment of Aromatic Ring Modes and Halogen/Methoxy Substituent Effects on Vibrational Spectra

The positions and intensities of the aromatic ring vibrational modes are significantly influenced by the nature and position of the substituents. The electron-donating methoxy group and the electron-withdrawing but heavy halogen atoms (bromine and chlorine) have competing effects on the electron density and vibrational frequencies of the benzene ring.

The presence of multiple substituents breaks the symmetry of the benzene ring, leading to more complex spectra with a greater number of active vibrational modes compared to phenol itself. The specific substitution pattern (1-hydroxy-2-chloro-4-bromo-5-methoxy) dictates the observed frequencies for the out-of-plane C-H bending vibrations, which can be a powerful diagnostic tool for confirming the isomeric structure. The combined electronic and mass effects of the bromo, chloro, and methoxy groups will cause shifts in the characteristic ring vibration frequencies compared to simpler substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Proton and Carbon Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual protons and carbon atoms.

High-Resolution ¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the phenolic proton, the methoxy protons, and the aromatic protons. The phenolic -OH proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methoxy group protons will give a sharp singlet, typically in the range of 3.8-4.0 ppm.

The aromatic region will feature two singlets, corresponding to the two non-equivalent protons on the benzene ring. The precise chemical shifts of these aromatic protons are influenced by the electronic effects of the adjacent substituents. The proton positioned between the hydroxyl and chloro groups will experience a different electronic environment compared to the proton adjacent to the bromo and methoxy groups, leading to distinct chemical shifts.

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are highly diagnostic of the substitution pattern. The carbon atom bearing the hydroxyl group will be significantly deshielded, appearing at a higher chemical shift (typically >150 ppm). The carbons bonded to the electron-withdrawing halogens will also be deshielded, while the carbon attached to the electron-donating methoxy group will be shielded relative to unsubstituted benzene. The methoxy carbon itself will appear as a distinct signal around 55-60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~150-155 |

| C2-Cl | - | ~115-120 |

| C3-H | ~6.8-7.2 | ~110-115 |

| C4-Br | - | ~110-115 |

| C5-OCH₃ | - | ~145-150 |

| C6-H | ~6.5-6.9 | ~100-105 |

| -OCH₃ | ~3.8-4.0 (s, 3H) | ~55-60 |

| -OH | Variable (br s, 1H) | - |

| Predicted values are based on analogous compounds and substituent effects. 's' denotes a singlet and 'br s' a broad singlet. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms and elucidating the complete molecular structure. researchgate.netresearchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the two aromatic protons as they are not on adjacent carbons and are separated by substituents. This lack of correlation would support the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net It would show cross-peaks connecting the signal of each aromatic proton to the signal of the carbon atom it is attached to. Similarly, the methoxy proton signal would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). researchgate.net For this compound, HMBC would be instrumental in confirming the substitution pattern. For instance, the methoxy protons would show correlations to the carbon atom at position 5 (C5) and potentially to the adjacent carbons (C4 and C6). The aromatic protons would show correlations to neighboring carbon atoms, allowing for the unambiguous assignment of all carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. researchgate.net In this molecule, a NOESY experiment could show a correlation between the methoxy protons and the aromatic proton at position 6, confirming their spatial relationship.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₇H₆BrClO₂), with a molecular weight of 237.48 g/mol , various MS techniques would be employed for a thorough characterization. cymitquimica.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. In the analysis of this compound, the gas chromatogram would provide a retention time characteristic of the compound under specific column and temperature conditions, which serves as a preliminary identification marker and an indicator of purity.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak cluster [M]⁺. Due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region would exhibit a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations. The most abundant of these would be [C₇H₆⁷⁹Br³⁵ClO₂]⁺.

The fragmentation pattern would likely involve the initial loss of a methyl group (•CH₃) from the methoxy substituent, a common fragmentation pathway for methoxylated aromatic compounds, leading to a significant fragment ion. Subsequent fragmentation could involve the loss of a carbonyl group (CO), characteristic of phenols. The presence of bromine and chlorine atoms would be evident in the isotopic patterns of the fragment ions containing them.

Table 1: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound

| m/z (predicted) | Proposed Fragment |

| 236/238/240 | [M]⁺• |

| 221/223/225 | [M-CH₃]⁺ |

| 193/195/197 | [M-CH₃-CO]⁺ |

Note: The table presents predicted values based on the structure of this compound and known fragmentation patterns of similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For the analysis of this compound, particularly within complex matrices or for compounds that are not amenable to GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It is widely used for the analysis of polyphenolic compounds. researchgate.netnih.gov The separation would be achieved using a suitable reversed-phase column, and detection would be performed by the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for LC-MS, and in the case of this compound, both positive and negative ion modes could be utilized. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would provide valuable structural information through collision-induced dissociation (CID).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of a compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), the exact molecular formula can be determined. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. This technique is a powerful tool for the characterization and identification of new polyphenols and for the classification and authentication of natural extracts. researchgate.net

Table 2: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₆⁷⁹Br³⁵ClO₂]⁺ | 235.9261 |

| [C₇H₆⁸¹Br³⁵ClO₂]⁺ | 237.9240 |

| [C₇H₆⁷⁹Br³⁷ClO₂]⁺ | 237.9231 |

| [C₇H₆⁸¹Br³⁷ClO₂]⁺ | 239.9211 |

Note: These values are calculated based on the known isotopic masses.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the phenol ring.

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine and chlorine atoms. These interactions play a crucial role in determining the physical properties of the solid.

While a crystal structure for this compound has not been reported, the crystal structure of a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, provides insights into the potential interactions. In this structure, short halogen⋯oxygen contacts are observed, suggesting the potential for similar interactions in the crystal lattice of the target compound. nih.gov

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Intermolecular Interactions | O-H⋯O hydrogen bonds, C-H⋯O interactions, Halogen bonds (Br⋯O, Cl⋯O) |

Note: The predicted crystallographic data is based on common observations for similar small organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit absorption bands corresponding to π→π* transitions of the substituted benzene ring.

The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. The hydroxyl, methoxy, bromo, and chloro groups all act as auxochromes, which can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to unsubstituted benzene. The spectrum of the related p-methoxyphenol shows absorption bands that can be used as a basis for prediction. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Corresponding Transition |

| Ethanol | ~280-300 | π→π |

| Ethanol | ~220-240 | π→π |

Note: These are estimated values based on the electronic effects of the substituents and data from similar compounds.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Chloro 5 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 4-Bromo-2-chloro-5-methoxyphenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic distribution and geometric parameters.

Density Functional Theory (DFT) has become a popular method in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules. The choice of the functional and the basis set is critical for obtaining reliable results. A commonly used functional for such organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the basis set, a Pople-style basis set such as 6-311++G(d,p) is often employed. This notation indicates that the core orbitals are described by a single basis function, while the valence orbitals are split into three functions. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density.

The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less expensive than more advanced methods, HF does not account for electron correlation, which can be a significant factor in the accurate prediction of molecular properties.

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation. These methods offer higher accuracy but at a greater computational expense. A comparative analysis between DFT, HF, and post-HF results can provide a comprehensive understanding of the electronic structure and the importance of electron correlation in this compound.

Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule. This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is found. The resulting optimized geometry provides key information about the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length (Å) | C-Br | 1.90 |

| C-Cl | 1.74 | |

| C-O (methoxy) | 1.37 | |

| C-O (hydroxyl) | 1.36 | |

| O-H | 0.96 | |

| Bond Angle (°) | C-C-Br | 119.5 |

| C-C-Cl | 120.5 | |

| C-O-C (methoxy) | 118.0 | |

| C-C-O (hydroxyl) | 120.0 | |

| Dihedral Angle (°) | C-C-O-H | 0.0 or 180.0 |

Note: The values in this table are representative and based on typical values for similar halogenated and methoxylated phenols. They are for illustrative purposes as specific computational data for this compound was not found in the performed searches.

Vibrational Frequency Calculations and Normal Mode Analysis (e.g., Potential Energy Distribution - PEDs)

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the normal modes of vibration, which correspond to the collective motions of the atoms. Each normal mode has a specific frequency and displacement pattern.

Potential Energy Distribution (PED) analysis is a technique used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or torsion. PED provides a quantitative measure of the contribution of each internal coordinate to a given normal mode, aiding in the interpretation of the vibrational spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch | 3550 - 3650 |

| Aromatic C-H stretch | 3000 - 3100 |

| Asymmetric C-H stretch (methoxy) | 2950 - 3000 |

| Symmetric C-H stretch (methoxy) | 2850 - 2950 |

| Aromatic C-C stretch | 1400 - 1600 |

| C-O stretch (hydroxyl) | 1200 - 1300 |

| C-O stretch (methoxy) | 1000 - 1100 |

| C-Cl stretch | 600 - 800 |

| C-Br stretch | 500 - 650 |

Note: The frequency ranges in this table are typical for the specified vibrational modes in similar compounds and are for illustrative purposes. Specific calculated frequencies for this compound were not available in the conducted searches.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Molecular Orbital Theory

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap | 5.0 |

Note: The energy values in this table are representative examples based on calculations for similar substituted phenols. They are for illustrative purposes as specific computational data for this compound was not found in the performed searches.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Identification of Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are associated with atomic nuclei and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a likely site for interaction with nucleophiles. The aromatic ring itself will have a complex distribution of potential influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy and hydroxyl groups.

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Hyperconjugation Effects

The primary hyperconjugative interactions in this compound involve the lone pairs of the oxygen atom in the hydroxyl group and the methoxy group, as well as the lone pairs of the halogen atoms (bromine and chlorine). These lone pairs can donate electron density to the anti-bonding π* orbitals of the aromatic ring. This delocalization of electrons strengthens the bonds within the ring and influences the molecule's electronic properties. st-andrews.ac.ukijnc.ir

A theoretical NBO analysis would quantify the stabilization energies (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction. For instance, the delocalization from the oxygen lone pairs to the ring's π* orbitals would be expected to have a significant E(2) value, highlighting the importance of resonance in this system.

Table 1: Hypothetical NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) of -OH | π* (C-C) of ring | High |

| LP (O) of -OCH3 | π* (C-C) of ring | Moderate |

| LP (Br) | σ* (C-C) of ring | Low |

| LP (Cl) | σ* (C-C) of ring | Low |

Note: This table is illustrative and presents expected trends. Actual values would require specific quantum chemical calculations.

Tautomeric Equilibrium and Stability Studies of Phenolic Forms

Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, the equilibrium would be between the phenolic form and its corresponding keto forms (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one). However, for most simple phenols, the equilibrium overwhelmingly favors the aromatic phenolic form due to the significant stability conferred by the aromatic ring. orientjchem.org

Computational studies, typically employing Density Functional Theory (DFT) methods, can be used to calculate the relative energies of the tautomers. orientjchem.orgresearchgate.net These calculations consistently show that the phenolic form of substituted phenols is significantly more stable than the keto forms. The energy difference is usually large enough to preclude any significant population of the keto tautomer under normal conditions.

The stability of the phenolic form arises from the delocalization of the π-electrons in the aromatic ring, which would be disrupted in the keto tautomers. The substituents on the ring, such as the bromine, chlorine, and methoxy groups, can influence the relative stability of the tautomers, but not to the extent of favoring the keto form. Solvents can also play a role in tautomeric equilibria, with polar solvents potentially stabilizing the more polar tautomer. orientjchem.orgcapes.gov.br However, even in polar solvents, the aromaticity of the phenol (B47542) form is the dominant stabilizing factor.

Prediction and Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of interest for various applications in optoelectronics and photonics. jhuapl.eduupatras.grwikipedia.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular structure and electronic properties. jhuapl.edu Computational methods, particularly DFT, are widely used to predict and calculate the NLO properties of organic molecules. springernature.comnih.gov

The key NLO properties include the first hyperpolarizability (β), which is a measure of the second-order NLO response. springernature.com Molecules with large β values are promising candidates for second-harmonic generation (SHG), a process where two photons of the same frequency are converted into a single photon with twice the frequency. wikipedia.orgmetall-mater-eng.com

For this compound, the presence of both electron-donating (methoxy and hydroxyl groups) and electron-withdrawing (bromine and chlorine atoms) substituents on the aromatic ring suggests the potential for NLO activity. This "push-pull" electronic structure can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a large NLO response. nih.gov

Computational studies would involve optimizing the geometry of the molecule and then calculating the polarizability (α) and hyperpolarizability (β) tensors. springernature.com The magnitude of the total hyperpolarizability (β_tot) would indicate the NLO potential of the molecule. Theoretical investigations can also explore the effect of different substituents and their positions on the NLO properties, guiding the design of new materials with enhanced NLO response. rsc.org

Thermodynamic Property Calculations (e.g., Standard Gibbs Free Energy of Formation)

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔH°f), standard entropy (S°), and standard Gibbs free energy of formation (ΔG°f). nih.gov These calculations are typically performed using high-level ab initio methods or DFT. nih.gov

The standard Gibbs free energy of formation is a crucial thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. It can be calculated using the equation: ΔG°f = ΔH°f - TΔS°, where T is the temperature. nih.gov

For halogenated phenols like this compound, computational methods can provide reliable estimates of these properties. nih.gov The calculations involve optimizing the molecular geometry and then performing frequency calculations to obtain the vibrational, rotational, and translational contributions to the entropy and thermal energy. The electronic energy is obtained from the optimization calculation. These values are then combined with standard thermodynamic data for the constituent elements to determine ΔH°f and subsequently ΔG°f. nih.gov The pH of the environment can also affect the speciation and, consequently, the Gibbs free energy of halophenols. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Different Phases

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, dynamic processes, and the influence of the environment (e.g., solvent) on molecular behavior. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has rotational freedom around the C-O bonds of the hydroxyl and methoxy groups. MD simulations can sample these different conformations and determine their relative populations and the energy barriers between them. researchgate.netnih.govlibretexts.org

Furthermore, MD simulations can be performed in different phases, such as in the gas phase, in a non-polar solvent, or in an aqueous solution. This allows for the investigation of how intermolecular interactions with solvent molecules affect the conformational preferences and dynamic behavior of this compound. For example, in a polar solvent, hydrogen bonding between the hydroxyl group and solvent molecules would significantly influence its orientation and dynamics. nih.gov

Computational Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, Rotatable Bonds) and their Structural Implications

Molecular descriptors are numerical values that characterize certain aspects of a molecule's structure and properties. They are widely used in computational chemistry and drug discovery.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.orgopeneducationalberta.ca It is a good predictor of a molecule's ability to permeate cell membranes. wikipedia.org Molecules with a lower TPSA are generally more membrane-permeable. For this compound, the TPSA would be calculated based on the contributions of the oxygen atoms in the hydroxyl and methoxy groups. researchgate.netnih.govpitt.edu A TPSA value below 140 Ų is generally considered favorable for good intestinal absorption. wikipedia.orgresearchgate.net

Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds generally correlates with lower bioavailability. For this compound, the rotatable bonds are the C-O bonds of the methoxy and hydroxyl groups.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Structural Implication |

| Topological Polar Surface Area (TPSA) | ~30-40 Ų | Likely good membrane permeability. wikipedia.org |

| Number of Rotatable Bonds | 2 | Moderate conformational flexibility. |

Note: The TPSA value is an estimate based on similar structures. Precise calculation would require specific software.

Influence of Solvents on Molecular Structure and Electronic Properties through Implicit and Explicit Solvation Models

The properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry employs two main types of solvation models to account for these effects: implicit and explicit. arxiv.orgwikipedia.orgnih.gov

Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation box along with the solute molecule. arxiv.org This approach allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. nih.gov While computationally more expensive, explicit solvation models provide a more detailed and accurate picture of the local solvent structure around the solute and its influence on the solute's properties. wikipedia.org

For this compound, using both implicit and explicit solvation models would be beneficial. Implicit models could be used to quickly screen the effect of a wide range of solvents on its properties. Explicit models, likely in combination with MD simulations, would be necessary to study the specific hydrogen bonding interactions between the hydroxyl group of the phenol and protic solvents like water or ethanol (B145695), and how these interactions affect its structure and dynamics. primescholars.comdntb.gov.ua

Chemical Reactivity, Transformation, and Derivatization Strategies Involving 4 Bromo 2 Chloro 5 Methoxyphenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of Halogenated Phenols

The reactivity of 4-bromo-2-chloro-5-methoxyphenol in electrophilic and nucleophilic aromatic substitution reactions is governed by the interplay of the directing effects of its substituents: the hydroxyl (-OH), methoxy (B1213986) (-OCH3), bromine (-Br), and chlorine (-Cl) groups.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the hydroxyl and methoxy groups are strongly activating, ortho-, para-directing groups. ucalgary.cabyjus.com They increase the electron density of the aromatic ring through resonance, making it more susceptible to attack by electrophiles. byjus.comlumenlearning.com Conversely, the halogen (bromo and chloro) substituents are deactivating yet ortho-, para-directing. wikipedia.orgminia.edu.eg Their inductive electron-withdrawing effect makes the ring less reactive than benzene (B151609), but their ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions. wikipedia.orgminia.edu.eg

For this compound, the positions open for substitution are C3 and C6. The directing effects of the existing substituents on these positions are summarized below:

| Substituent | Effect on Ring | Directing Influence |

| -OH (at C1) | Activating | Ortho, Para |

| -Cl (at C2) | Deactivating | Ortho, Para |

| -OCH3 (at C5) | Activating | Ortho, Para |

| -Br (at C4) | Deactivating | Ortho, Para |

The combined influence of these groups makes the ring highly activated towards electrophilic substitution, with the reaction site being determined by the synergistic and antagonistic effects of the substituents. Phenols are so reactive that reactions often proceed under milder conditions than those required for benzene, and polysubstitution can be a challenge to control. ucalgary.calibretexts.org For instance, halogenation of phenols can occur readily without a Lewis acid catalyst. byjus.com

Nucleophilic Aromatic Substitution:

Generally, aryl halides are unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org However, nucleophilic aromatic substitution can occur under specific conditions, such as through a benzyne (B1209423) intermediate with very strong bases or via an addition-elimination mechanism if the ring possesses electron-withdrawing groups. chemistrysteps.comlibretexts.org In some cases, transition metal catalysts can facilitate nucleophilic aromatic substitution on electron-rich aryl halides. nih.gov A recent strategy involves the transient formation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, significantly lowering the barrier for nucleophilic substitution. osti.gov

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Utilizing Aromatic Halides

The presence of two different halogen atoms (bromo and chloro) on the aromatic ring of this compound allows for selective cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl. wikipedia.org This difference in reactivity enables sequential, site-selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an aryl halide. Due to the higher reactivity of the C-Br bond, the Suzuki-Miyaura coupling can be selectively performed at the C4 position of this compound, leaving the C-Cl bond intact for subsequent transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the preferential reactivity of the aryl bromide over the aryl chloride would allow for selective reaction at the C4 position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions. wikipedia.org The differential reactivity of the C-Br and C-Cl bonds is advantageous, allowing for selective alkynylation at the C4 position. libretexts.org For instance, the coupling of 1-bromo-4-iodobenzene (B50087) with an alkyne proceeds selectively at the more reactive iodide position. wikipedia.org This principle can be applied to this compound to achieve regioselective C-C bond formation.

A summary of the relative reactivity in these coupling reactions is presented below:

| Coupling Reaction | General Reactivity Trend of Aryl Halides | Potential for Selectivity with this compound |

| Suzuki-Miyaura | Ar-I > Ar-Br > Ar-Cl | High, reaction at C-Br favored |

| Heck | Ar-I > Ar-Br > Ar-Cl | High, reaction at C-Br favored |

| Sonogashira | Ar-I > Ar-Br > Ar-Cl | High, reaction at C-Br favored |

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The hydroxyl group of this compound is a key site for chemical transformations.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. organic-chemistry.orgorganic-chemistry.org This typically involves deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. The synthesis of sterically hindered ethers can be challenging but can be achieved using specific catalytic systems. nih.gov

Esterification: Phenols can be esterified by reacting them with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This reaction is often catalyzed by an acid or a base.

Oxidation: Phenols can be oxidized to quinones using various oxidizing agents. fiveable.meyoutube.com For halogenated phenols, oxidative processes can also lead to dehalogenation. nih.govnih.gov For example, horseradish peroxidase can catalyze the oxidation of halogenated phenols, leading to the formation of radicals that can polymerize or undergo further reactions. nih.gov Advanced oxidation processes using UV light in combination with reagents like hydrogen peroxide or persulfate can also effectively degrade halogenated phenols. rsc.org

Reductive Dehalogenation and Other Reduction Pathways of Aromatic Halides

The selective removal of halogen atoms from polychlorinated and polybrominated aromatic compounds is a significant area of research. unive.it The bromo and chloro substituents on this compound can be removed through reductive dehalogenation.

Generally, the ease of reductive dehalogenation follows the trend I > Br > Cl > F. This allows for the selective removal of the bromine atom in the presence of the chlorine atom under appropriate conditions. organic-chemistry.orgorganic-chemistry.org

Various methods for reductive dehalogenation of aryl halides have been developed, including:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.orgorganic-chemistry.org This method can be highly selective; for example, aryl bromides can be reduced in the presence of chloro, nitro, or cyano groups. organic-chemistry.orgorganic-chemistry.org

Metal-Based Reducing Agents: Systems like zinc in aqueous ammonium (B1175870) chloride have been shown to be effective for the dehalogenation of aryl halides. psu.edu Nanometric sodium hydride in the presence of a lanthanide chloride catalyst is another potent system. tandfonline.com

Radical-Mediated Reductions: These methods often involve the generation of an aryl radical intermediate, which is then quenched by a hydrogen atom donor. organic-chemistry.org

The choice of reducing agent and reaction conditions determines the selectivity of the dehalogenation process.

Advanced Derivatization Methods for Enhanced Analytical Detection and Characterization

Derivatization is a crucial step in the analysis of phenolic compounds by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). It aims to increase the volatility and thermal stability of the analytes while reducing their polarity. nih.govgnest.org

For Gas Chromatography (GC):

Silylation: This is a common derivatization technique where an active hydrogen on the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. researchgate.net The resulting silyl ethers are more volatile and less polar, leading to improved chromatographic behavior. phenomenex.com

Acylation: Acetylation with reagents like acetic anhydride (B1165640) is another effective method for derivatizing phenols for GC analysis. gnest.org Perfluorinated acylating agents, such as perfluorooctanoyl chloride, can also be used to create derivatives with good mass spectrometric properties. nih.gov

For High-Performance Liquid Chromatography (HPLC):

Pre-column Derivatization: To enhance the sensitivity and selectivity of HPLC detection, especially with UV or fluorescence detectors, phenols can be derivatized prior to injection. scirp.orgscirp.org Reagents like 4-nitrobenzoyl chloride can be used to introduce a chromophore into the phenol molecule, increasing its UV absorbance. scirp.orgscirp.org Dansyl chloride is another reagent that forms highly fluorescent derivatives with phenols, allowing for very sensitive detection. oup.comoup.com

A summary of common derivatization reagents for phenols is provided below:

| Analytical Technique | Derivatization Method | Reagent Example | Purpose |

| GC-MS | Silylation | BSTFA, MTBSTFA | Increase volatility, improve peak shape |

| GC-MS | Acylation | Acetic Anhydride, Perfluorooctanoyl chloride | Increase volatility, enhance mass spec fragmentation |

| HPLC-UV | Pre-column Acylation | 4-Nitrobenzoyl chloride | Introduce a strong chromophore |

| HPLC-Fluorescence | Pre-column Dansylation | Dansyl chloride | Introduce a fluorophore for sensitive detection |

Applications of 4 Bromo 2 Chloro 5 Methoxyphenol As a Synthetic Intermediate and Building Block

Role in the Synthesis of Polyfunctionalized Aromatic and Heterocyclic Systems

The strategic placement of bromo, chloro, and methoxy (B1213986) substituents, along with a phenolic hydroxyl group, makes 4-Bromo-2-chloro-5-methoxyphenol an excellent starting material for the synthesis of highly decorated aromatic and heterocyclic compounds. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions. For instance, the carbon-bromine bond is typically more reactive in palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of a wide range of aryl, vinyl, or alkyl groups at the C4 position. Subsequent modification of the less reactive carbon-chlorine bond can then be achieved under more forcing conditions or with different catalytic systems.

The phenolic hydroxyl and methoxy groups further influence the reactivity and can be used to direct subsequent reactions or can be modified themselves. The hydroxyl group can be readily converted into an ether or ester, or used to direct ortho-lithiation. The methoxy group can potentially be cleaved to a hydroxyl group, offering another site for functionalization. This multi-handle nature of this compound is invaluable for the regioselective construction of complex substitution patterns on an aromatic ring, which is a common challenge in the synthesis of pharmaceuticals and agrochemicals.

Furthermore, this compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, the phenolic hydroxyl group can participate in condensation reactions with 1,3-dicarbonyl compounds to form benzofurans or with α-haloketones to yield substituted benzo[b]furans. The vicinal arrangement of the hydroxyl and chloro substituents could also be exploited in reactions leading to the formation of 1,4-benzoxazines.

Precursor to Complex Pharmaceutical Intermediates and Lead Compounds

Halogenated phenols are crucial intermediates in the synthesis of numerous pharmaceutical agents. vulcanchem.com While direct applications of this compound in drug synthesis are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, substituted bromochlorophenols are known precursors to insecticides and other bioactive compounds. google.com

The structural features of this compound suggest its potential as a precursor for compounds analogous to known drugs. For example, the core structure is reminiscent of that found in certain kinase inhibitors or other targeted therapies. A related compound, 5-Bromo-2-methoxyphenol, is a starting material for a key intermediate of Bosutinib, a tyrosine kinase inhibitor. chemicalbook.com This suggests that this compound could be utilized in similar synthetic strategies to generate novel analogues with potentially improved pharmacological profiles.

The synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane, an important intermediate for the antidiabetic drug dapagliflozin, involves a 5-bromo-2-chlorobenzoyl chloride precursor. google.comchemicalbook.com This highlights the industrial relevance of the bromochloro substitution pattern on a benzene (B151609) ring for the synthesis of complex pharmaceutical intermediates.

Utility in the Construction of Biologically Active Scaffolds and Chemical Probes

The development of novel biologically active scaffolds is a cornerstone of medicinal chemistry. 4-Substituted-2-methoxyphenols have been identified as suitable building blocks for preparing bioactive natural-like hydroxylated biphenyls. nih.govresearchgate.net The presence of both bromo and chloro substituents on this compound offers a distinct advantage for creating diverse libraries of compounds. Through sequential and site-selective cross-coupling reactions, a variety of functionalities can be introduced, leading to a wide range of molecular shapes and electronic properties.

The resulting polyfunctionalized phenols can be evaluated for various biological activities. For instance, compounds derived from 4-bromo-2-chlorophenol (B165030) have shown in vitro inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The presence of halogen atoms in phenyl derivatives has also been linked to antimicrobial properties. nih.gov

Moreover, the ability to selectively introduce different groups allows for the synthesis of chemical probes. These are essential tools for chemical biology, enabling the study of biological processes and the identification of new drug targets. The bromo and chloro atoms can serve as handles for the attachment of reporter groups, such as fluorophores or affinity tags, after the core scaffold has been optimized for binding to a specific biological target.

Applications in Pericyclic Reactions (e.g., Diels-Alder) for Bicyclic System Formation

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been widely applied in the synthesis of complex natural products and other functional molecules. wikipedia.org Phenols can be oxidized to dienones, which can then act as dienes in Diels-Alder reactions. In the case of this compound, oxidation would likely yield a substituted ortho-benzoquinone monoacetal, a reactive diene.

Research on related 4-halo-2-methoxyphenols has demonstrated their utility in inverse-electron-demand Diels-Alder reactions. chemicalbook.com The oxidation of these phenols generates masked o-benzoquinones (MOBs) which can react with electron-rich dienophiles to afford highly functionalized bicyclo[2.2.2]octenones. chemicalbook.com The presence of the halogen at the 4-position was found to stabilize the MOBs. chemicalbook.com It is conceivable that this compound could be similarly employed to generate complex bicyclic systems with a unique substitution pattern, providing access to novel molecular scaffolds for further synthetic elaboration.

The general scheme for such a transformation would involve the oxidation of the phenol (B47542) to the corresponding diene, followed by cycloaddition with a dienophile. The stereochemical outcome of the Diels-Alder reaction is often highly predictable, allowing for the controlled synthesis of specific stereoisomers. wikipedia.org

Development of Novel Functional Materials and Organic Electronics Components

The synthesis of novel organic materials with tailored electronic and photophysical properties is a rapidly growing field. Polyfunctional aromatic compounds are key building blocks for the construction of organic semiconductors, liquid crystals, and other functional materials. The ability to undergo selective cross-coupling reactions at the bromine and chlorine positions of this compound makes it a promising candidate for the synthesis of conjugated oligomers and polymers.

For example, sequential Suzuki or Stille couplings could be used to introduce different aromatic or heteroaromatic units, leading to the formation of well-defined, non-symmetric conjugated systems. The methoxy and hydroxyl groups can also be used to tune the solubility and solid-state packing of the resulting materials, which are crucial factors for their performance in electronic devices.

While specific examples of this compound being used in this context are not readily found in the literature, the general strategy of using polyhalogenated aromatic compounds as precursors for functional materials is well-established. The unique substitution pattern of this compound could lead to materials with novel properties, potentially finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Structure Activity Relationship Sar and Mechanistic Studies in Vitro of 4 Bromo 2 Chloro 5 Methoxyphenol Derivatives

Systematic Modification of the 4-Bromo-2-chloro-5-methoxyphenol Scaffold for Activity Modulation

The core structure of this compound offers several positions for chemical modification to modulate its biological activity. The synthesis of derivatives often begins with commercially available precursors, which are then subjected to a series of chemical reactions to introduce new functional groups. nih.gov

Key areas for modification on the this compound scaffold include:

The Phenolic Hydroxyl Group: This group can be alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for biological interactions.

The Aromatic Ring: The hydrogen atom on the aromatic ring can be substituted with various functional groups. Introducing different substituents can influence the electronic properties and steric profile of the molecule.

The Methoxy (B1213986) Group: Demethylation to a hydroxyl group or conversion to other alkoxy groups can impact the compound's polarity and hydrogen bonding capabilities.

The Halogen Atoms: While less common, the bromo and chloro substituents could potentially be replaced with other halogens or functional groups, though this often requires more complex synthetic routes.

For instance, in the synthesis of related bromophenol derivatives, methylation is a common strategy. nih.gov This is often achieved by reacting the parent phenol (B47542) with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. nih.gov Similarly, the synthesis of ketimine derivatives from substituted 2-hydroxychalcones demonstrates how the phenolic group can be a reactive handle for building more complex structures. researchgate.net The goal of these systematic modifications is to create a library of analogs that can be screened for various biological activities, allowing researchers to identify key structural features responsible for a desired effect.

In Vitro Assessment of Biological Activities for Related Analogs (e.g., Antimicrobial, Antioxidant, Enzyme Inhibition)

Once a library of this compound derivatives is synthesized, their biological activities are assessed through a variety of in vitro assays. These tests provide crucial data on the potential therapeutic applications of the compounds.

Antimicrobial Activity: The antimicrobial properties of phenolic compounds and their derivatives are well-documented. nih.gov Assays are typically conducted against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a common metric used to quantify the antimicrobial efficacy of a compound. For example, studies on other halogenated phenols have shown that their hydrophobicity plays a significant role in their ability to disrupt bacterial cell membranes. nih.gov The presence of bromo and chloro atoms in the this compound scaffold is expected to contribute to its lipophilicity and, consequently, its potential antimicrobial effects.

Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. science.gov The position and nature of substituents on the phenolic ring can significantly influence antioxidant activity. nih.gov For instance, the methoxy group at the 5-position may enhance the antioxidant potential. nih.gov

Enzyme Inhibition: Derivatives of this compound can also be screened for their ability to inhibit specific enzymes. For example, halogenated phenolic compounds have been shown to inhibit deiodinases, enzymes that regulate thyroid hormones. nih.gov The inhibitory activity is often assessed by measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined in these studies.

Below is an interactive table summarizing the potential in vitro biological activities of hypothetical derivatives of this compound based on findings from related compounds.

| Derivative | Modification | Predicted Antimicrobial Activity (MIC, µg/mL) | Predicted Antioxidant Activity (IC50, µM) | Predicted Enzyme Inhibition (IC50, µM) |

| Parent | This compound | 50 | 75 | 100 |

| Analog 1 | O-methylation of hydroxyl group | >100 | >100 | >100 |

| Analog 2 | Replacement of H at C6 with -CH3 | 40 | 60 | 90 |

| Analog 3 | Demethylation of methoxy group | 60 | 50 | 80 |

This table is illustrative and based on general trends observed for phenolic compounds.

Computational Approaches to Structure-Activity Relationships (e.g., Quantitative Structure-Activity Relationship - QSAR, Molecular Docking Simulations)

Computational methods are invaluable tools for understanding and predicting the biological activities of chemical compounds, including derivatives of this compound. These approaches can guide the design of new, more potent analogs while reducing the need for extensive and costly laboratory synthesis and testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. nih.govnih.gov For phenolic compounds, relevant descriptors can include electronic properties (like Hammett's substituent constant), steric parameters (such as van der Waals radii), and hydrophobicity (logP). nih.govnih.gov A QSAR model can be represented by a mathematical equation that can be used to predict the activity of newly designed compounds before they are synthesized. nih.gov For instance, a QSAR study on phenolic antioxidants found that their activity could be predicted based on parameters like the heat of formation and the energy of molecular orbitals. nih.gov

Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, such as a protein or enzyme. explorationpub.commdpi.com This method helps to visualize the interactions between the ligand and the active site of the target, providing insights into the binding mode and affinity. researchgate.netresearchgate.net For example, docking studies of ortho-substituted phenols with tyrosinase have helped to understand whether a molecule will act as a substrate or an inhibitor. mdpi.com In the context of this compound derivatives, docking could be used to predict their binding to various enzymes or receptors, helping to explain their observed biological activities and guide the design of analogs with improved binding characteristics. explorationpub.com

The table below illustrates how computational data could be presented for a series of this compound analogs.

| Derivative | LogP | Dipole Moment (Debye) | Predicted Binding Energy (kcal/mol) | Predicted Activity (pIC50) |

| Parent | 3.5 | 2.1 | -6.5 | 5.2 |

| Analog 1 | 4.0 | 1.8 | -6.2 | 4.9 |

| Analog 2 | 3.8 | 2.3 | -7.1 | 5.8 |

| Analog 3 | 3.1 | 2.5 | -6.8 | 5.5 |

This table is for illustrative purposes and the values are hypothetical.

Mechanistic Insights into Molecular Interactions with Biological Targets based on In Vitro Data

In vitro data, in conjunction with computational studies, provide crucial insights into the molecular mechanisms by which this compound derivatives exert their biological effects. These studies focus on identifying the specific molecular targets and the nature of the interactions involved.

The binding of halogenated phenols to proteins can be driven by a combination of forces, including hydrogen bonds and van der Waals interactions. researchgate.netresearchgate.net For example, studies on the interaction of halogenated phenols with transthyretin, a thyroid hormone transport protein, revealed that these compounds bind within the thyroxine-binding site. researchgate.netresearchgate.net The specific interactions can be elucidated using techniques like fluorescence spectroscopy and Fourier-transform infrared spectroscopy, which can detect changes in the protein's conformation upon ligand binding. researchgate.netresearchgate.net

By analyzing the SAR data from a library of analogs, researchers can deduce the importance of each functional group for binding to a particular biological target. For example, if methylation of the hydroxyl group leads to a significant loss of activity, it suggests that this group is crucial for hydrogen bonding with the target. Conversely, if introducing a bulky substituent at a specific position enhances activity, it may indicate the presence of a hydrophobic pocket in the binding site.

Influence of Halogen and Methoxy Substituents on In Vitro Activity Profiles

Influence of Halogen Substituents: The bromo and chloro atoms are electron-withdrawing groups that increase the acidity of the phenolic hydroxyl group. This can affect the compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with biological targets. Halogens also increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. nih.govmdpi.com Studies on other halogenated phenols have shown that the type and position of the halogen can affect the compound's metabolic stability and its interactions with enzymes. nih.gov For instance, the presence of bromine has been shown to influence the rate of glucuronidation, a major metabolic pathway for phenols. nih.gov

Influence of the Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electronic distribution within the aromatic ring. mdpi.com This can affect the reactivity of the phenol and its susceptibility to oxidation. The methoxy group can also participate in hydrogen bonding as an acceptor. mdpi.com In some cases, the presence of a methoxy group can enhance the antioxidant activity of phenolic compounds. nih.gov However, its steric bulk can also hinder binding to some biological targets. The interplay between the electronic effects of the methoxy group and the halogen substituents creates a unique chemical environment on the this compound scaffold, offering a rich platform for the design of new bioactive molecules. acs.orgnih.gov

Advanced Analytical Methods for Detection and Quantification of 4 Bromo 2 Chloro 5 Methoxyphenol

Chromatographic Techniques for Trace Analysis and Purity Control in Various Matrices